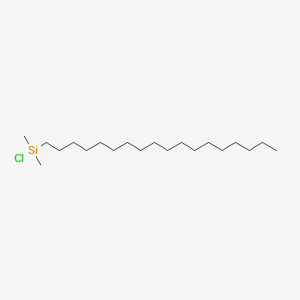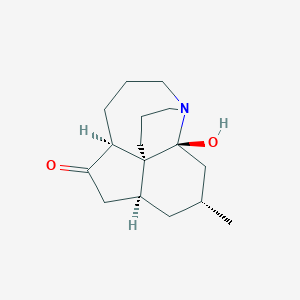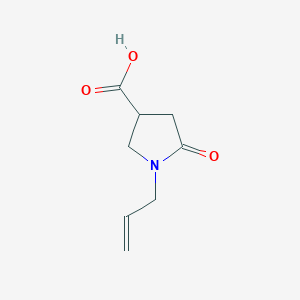
Dicarbino
Descripción general
Descripción
Dicarbina es un compuesto químico conocido por su capacidad para bloquear los receptores de dopamina en diversas partes del cerebro. El compuesto se caracteriza por su estructura única, que le permite interactuar con vías neuronales específicas, influenciando así la función cerebral y el comportamiento.
Aplicaciones Científicas De Investigación
Dicarbina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se estudia por sus efectos en las vías neuronales y la función cerebral.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de la esquizofrenia y el alcoholismo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
Dicarbina ejerce sus efectos bloqueando los receptores de dopamina en el cerebro. Esta acción evita la reducción de los reflejos de defensa condicionados causados por la estimulación de la porción mesencefálica de la formación reticular . El compuesto interactúa con objetivos moleculares específicos, influyendo en las vías neuronales y alterando la función cerebral.
Compuestos similares:
Maleato de trimipramina: Inhibe el transporte de serotonina y la captación de norepinefrina.
Bendazol: Se utiliza para la hipertensión y el angioespasmo cerebral.
GR 103691: Un potente antagonista del receptor de dopamina D3.
Unicidad: La capacidad única de Dicarbina para bloquear los receptores de dopamina y sus posibles aplicaciones en el tratamiento de afecciones neurológicas la distinguen de otros compuestos similares. Su interacción específica con las vías neuronales y los efectos resultantes en la función cerebral resaltan su distinción.
Análisis Bioquímico
Biochemical Properties
Dicarbine interacts with dopamine receptors, a type of protein that plays a crucial role in transmitting signals in the brain . The nature of this interaction involves Dicarbine blocking these receptors, which can influence various biochemical reactions .
Cellular Effects
The effects of Dicarbine on cells are primarily related to its interaction with dopamine receptors. By blocking these receptors, Dicarbine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dicarbine exerts its effects by binding to dopamine receptors and blocking their activity . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Its ability to block dopamine receptors suggests it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its role as a dopamine receptor blocker suggests it could have varying effects at different dosages .
Metabolic Pathways
Dicarbine’s involvement in metabolic pathways is primarily related to its interaction with dopamine receptors .
Transport and Distribution
Its ability to block dopamine receptors suggests it may interact with transporters or binding proteins .
Subcellular Localization
Its interaction with dopamine receptors suggests it may be directed to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de dicarbina normalmente implica la condensación de glioxal, ciclohexilamina y paraformaldehído en presencia de ácido tetrafluorobórico acuoso. Esta reacción produce 1,3-diciclohexilimidazolio tetrafluoroborato, un precursor de la dicarbina . El proceso se puede optimizar utilizando irradiación de microondas para mejorar la eficiencia y el rendimiento.
Métodos de producción industrial: La producción industrial de dicarbina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar una alta pureza y rendimiento. El uso de técnicas avanzadas como reactores de flujo continuo y síntesis automatizada puede mejorar aún más la escalabilidad y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: Dicarbina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Dicarbina puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la dicarbina en sus formas reducidas.
Sustitución: Dicarbina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Comparación Con Compuestos Similares
Trimipramine maleate: Inhibits serotonin transport and norepinephrine uptake.
Bendazol: Used for hypertension and cerebral angiospasm.
GR 103691: A potent dopamine D3 receptor antagonist.
Uniqueness: Dicarbine’s unique ability to block dopamine receptors and its potential applications in treating neurological conditions set it apart from other similar compounds. Its specific interaction with neural pathways and the resulting effects on brain function highlight its distinctiveness.
Propiedades
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33162-17-3 (di-hydrochloride) | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046193 | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17411-19-7 | |
| Record name | Dicarbine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17411-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICARBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















